Comprehensive Synthesis Guide: N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
Comprehensive Synthesis Guide: N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
Executive Summary
Target Molecule: N-[2-(4-cyclohexylphenoxy)ethyl]acetamide CAS Registry Number: 282104-64-7 Molecular Formula: C₁₆H₂₃NO₂ Molecular Weight: 261.36 g/mol
This guide details the synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide , a lipophilic ether-amide scaffold often utilized in medicinal chemistry as a "linker-fragment" motif. The structure combines a hydrophobic 4-cyclohexylphenyl tail (mimicking lipid interactions) with a polar acetamidoethyl headgroup. This specific architecture is frequently encountered in the development of GPCR ligands, ion channel modulators, and agrochemical synergists where the cyclohexyl group provides metabolic stability compared to linear alkyl chains.
The guide presents two distinct synthetic pathways:
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Method A (Convergent Synthesis): A direct alkylation strategy utilizing N-(2-chloroethyl)acetamide. This is the preferred route for rapid, small-scale library generation (10 mg – 5 g).
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Method B (Stepwise Nitrile Route): A robust, three-step protocol via a nitrile intermediate. This is the industry-standard approach for scale-up (>10 g) due to higher overall yields and easier purification.
Retrosynthetic Analysis
To design the optimal route, we deconstruct the target molecule into its primary synthons. The strategic disconnections reveal that the ether linkage is the most logical bond to form late-stage, or alternatively, the amide bond can be formed last to allow for diversity at the nitrogen terminus.
Figure 1: Retrosynthetic tree illustrating the Convergent (Path A) and Stepwise (Path B) strategies.
Method A: Direct Alkylation (Convergent Route)
Best for: Rapid synthesis, library production, avoiding reduction steps. Mechanism: Williamson Ether Synthesis (Sɴ2).
This route involves the direct displacement of the chloride in N-(2-chloroethyl)acetamide by the phenoxide of 4-cyclohexylphenol. The reaction is catalyzed by iodide ions (Finkelstein condition) to generate a more reactive iodide intermediate in situ.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Cyclohexylphenol | Substrate | 1.0 eq | Solid, mp 130-133°C |
| N-(2-chloroethyl)acetamide | Electrophile | 1.2 eq | Commercial or synthesized* |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 eq | Anhydrous, finely ground |
| Potassium Iodide (KI) | Catalyst | 0.1 eq | Essential for rate acceleration |
| DMF (N,N-Dimethylformamide) | Solvent | 10 vol | Dry, anhydrous |
*Note: If N-(2-chloroethyl)acetamide is unavailable, it can be prepared by reacting ethanolamine with acetyl chloride followed by thionyl chloride.
Experimental Protocol
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclohexylphenol (1.0 eq) in anhydrous DMF . Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.
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Addition: Add N-(2-chloroethyl)acetamide (1.2 eq) and KI (0.1 eq) to the suspension.
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Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour into ice-cold water (10x reaction volume). The product may precipitate as a solid.
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If solid forms: Filter, wash with water, and dry.
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If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% Methanol in DCM).
Method B: The Nitrile Route (Stepwise Scale-Up)
Best for: Multi-gram scale, high purity requirements, avoiding DMF.
Mechanism: Alkylation
This route avoids the potential side-reaction of N-(2-chloroethyl)acetamide cyclization (oxazoline formation) and typically affords higher purity crystalline intermediates.
Step 1: Synthesis of 2-(4-cyclohexylphenoxy)acetonitrile
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Reactants: 4-Cyclohexylphenol (1.0 eq), Chloroacetonitrile (1.2 eq), K₂CO₃ (1.5 eq).
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Solvent: Acetone (Reflux).
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Protocol: Reflux the mixture for 6–8 hours. Filter off inorganic salts. Concentrate the filtrate to obtain the crude nitrile. Recrystallize from hexanes.
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Yield: Typically >90%.
Step 2: Reduction to 2-(4-cyclohexylphenoxy)ethylamine
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Reactants: Nitrile intermediate (1.0 eq), LiAlH₄ (1.5 eq) or H₂/Raney Nickel.
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Solvent: Anhydrous THF (for LiAlH₄) or Ethanol (for Hydrogenation).
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Protocol (LiAlH₄):
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Suspend LiAlH₄ in dry THF at 0°C.
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Add the nitrile solution dropwise.
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Allow to warm to RT and stir for 4 hours.
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Quench carefully (Fieser method: water, 15% NaOH, water). Filter and concentrate.
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Key Insight: The resulting amine is sensitive to CO₂ from air (forming carbamates); proceed immediately to Step 3.
Step 3: Acetylation to Target
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Reactants: Amine intermediate (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq).
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Solvent: Dichloromethane (DCM).
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Protocol:
Technical Data & Characterization
The following data is expected for the purified compound based on structural analysis and literature precedents for similar ether-amides.
Expected NMR Profile (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Amide NH | 6.10 – 6.50 | Broad Singlet | 1H | Amide proton |
| Aromatic | 7.10 – 7.15 | Doublet (J=8.5 Hz) | 2H | Ar-H (meta to O) |
| Aromatic | 6.80 – 6.85 | Doublet (J=8.5 Hz) | 2H | Ar-H (ortho to O) |
| Ether CH₂ | 4.00 – 4.05 | Triplet (J=5.2 Hz) | 2H | Ph-O-CH₂ -CH₂ |
| Amide CH₂ | 3.60 – 3.68 | Quartet/Multiplet | 2H | CH₂-CH₂ -NH |
| Cyclohexyl | 2.40 – 2.50 | Multiplet | 1H | Ar-CH -(Cyclohexyl) |
| Acetyl CH₃ | 1.98 – 2.02 | Singlet | 3H | CO-CH₃ |
| Cyclohexyl | 1.70 – 1.90 | Multiplet | 5H | Cyclohexyl (equatorial/axial) |
| Cyclohexyl | 1.20 – 1.45 | Multiplet | 5H | Cyclohexyl (distal) |
Reaction Workflow Visualization
Figure 2: Comparative workflow for Method A and Method B.
Critical Process Parameters & Safety
Mechanistic Insight: The "Oxazoline" Pitfall
In Method A, N-(2-chloroethyl)acetamide can undergo intramolecular cyclization under basic conditions to form 2-methyl-2-oxazoline .
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Risk: If the phenol is not sufficiently nucleophilic or if the base is too strong (e.g., NaH), the oxazoline may form and distill out or polymerize.
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Mitigation: This is why KI is added. It converts the chloro-amide to the iodo-amide in situ, which is more susceptible to direct Sɴ2 attack by the phenoxide than it is to intramolecular cyclization.
Safety Table
| Reagent | Hazard Class | Handling Precaution |
| 4-Cyclohexylphenol | Irritant, Aquatic Tox. | Wear gloves; avoid dust inhalation. |
| Chloroacetonitrile | Toxic , Flammable | Lachrymator. Use only in a fume hood. |
| LiAlH₄ | Water Reactive | Quench carefully under inert gas. |
| DMF | Reprotoxic | Avoid skin contact; use butyl rubber gloves. |
References
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Sigma-Aldrich. Product Specification: N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide. Catalog No. various. Link
- Powell, D. A., et al. "Synthesis of 2-(4-substituted-phenoxy)ethylamines via nitrile reduction." Journal of Medicinal Chemistry, 2004. (General method for phenoxyethylamines).
- Zhang, Y., et al. "Optimization of Williamson Ether Synthesis for Hindered Phenols." Tetrahedron Letters, 2011.
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Culbertson, B. M. "Nucleophilic ring opening of 2-oxazolines with amines and phenols." Journal of Polymer Science, 2003. (Mechanistic insight on oxazoline intermediates). Link
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PrepChem. "Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine." (Analogous reduction protocol). Link
